N-(4-methoxybenzyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide
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Overview
Description
N-(4-methoxybenzyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a benzyl group substituted with a methoxy group, an imidazolidinone ring, and a hexanamide chain, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide typically involves multiple steps:
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Formation of the Imidazolidinone Ring: : The imidazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions. For example, 5-methyl-2-oxoimidazolidine can be prepared by reacting 5-methylimidazolidine with an oxidizing agent.
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Attachment of the Hexanamide Chain: : The hexanamide chain can be introduced by reacting the imidazolidinone intermediate with a hexanoyl chloride in the presence of a base such as triethylamine. This step forms the amide bond.
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Introduction of the 4-Methoxybenzyl Group: : The final step involves the alkylation of the amide intermediate with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Pharmacology: Researchers can study its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Materials Science: The compound’s structural properties may make it suitable for use in the development of novel materials, such as polymers or nanomaterials, with specific functionalities.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It may interact with cell surface or intracellular receptors, modulating their signaling pathways and leading to various biological effects.
DNA/RNA Interaction: The compound could intercalate into DNA or RNA, affecting their function and expression.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-6-(2-oxoimidazolidin-4-yl)hexanamide: Lacks the methyl group on the imidazolidinone ring.
N-(4-methoxybenzyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)pentanamide: Has a shorter alkyl chain.
Uniqueness
N-(4-methoxybenzyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide is unique due to the presence of the methoxybenzyl group, the methyl-substituted imidazolidinone ring, and the hexanamide chain. These structural features may confer distinct chemical and biological properties compared to similar compounds, potentially leading to unique applications and mechanisms of action.
Properties
Molecular Formula |
C18H27N3O3 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide |
InChI |
InChI=1S/C18H27N3O3/c1-13-16(21-18(23)20-13)6-4-3-5-7-17(22)19-12-14-8-10-15(24-2)11-9-14/h8-11,13,16H,3-7,12H2,1-2H3,(H,19,22)(H2,20,21,23) |
InChI Key |
FNWWVLOOEYQXMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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